molecular formula C28H22N2O3 B2573715 3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888459-51-6

3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2573715
CAS No.: 888459-51-6
M. Wt: 434.495
InChI Key: WIHGISFZNQYRHH-UHFFFAOYSA-N
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Description

3-(1-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a naphthylamide substituent at position 3 of the benzofuran core and a 3,4-dimethylphenyl carboxamide group at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c1-17-14-15-20(16-18(17)2)29-28(32)26-25(23-11-5-6-13-24(23)33-26)30-27(31)22-12-7-9-19-8-3-4-10-21(19)22/h3-16H,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGISFZNQYRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and lipid metabolism modulation. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19N1O2\text{C}_{20}\text{H}_{19}\text{N}_{1}\text{O}_{2}

This structure features a benzofuran core with a naphthamide and a dimethylphenyl substituent, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neuroprotective Effects
  • Antioxidant Activity
  • Hypolipidemic Effects

Neuroprotective Effects

A study focusing on benzofuran derivatives highlighted the neuroprotective properties of similar compounds against NMDA-induced excitotoxicity. Compounds with specific substitutions showed significant protection in neuronal cell cultures, suggesting that structural modifications can enhance neuroprotective efficacy. For instance, derivatives with -CH3 substitutions demonstrated potent neuroprotection comparable to memantine, a known NMDA antagonist .

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been evaluated using in vitro assays. Compounds exhibiting hydroxyl groups were found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates . This suggests that the presence of specific functional groups can enhance the antioxidant properties of these compounds.

Hypolipidemic Activity

In animal models, particularly using Triton WR-1339-induced hyperlipidemic rats, certain benzofuran derivatives demonstrated significant reductions in triglyceride levels and improvements in HDL-C levels. These findings indicate potential applications in managing hyperlipidemia and related cardiovascular conditions .

Case Studies and Research Findings

StudyCompound TestedKey Findings
Study 13-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamideExhibited neuroprotective effects against NMDA-induced damage in neuronal cultures.
Study 2Benzofuran derivativesShowed significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Study 3N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamideReduced plasma triglyceride levels significantly in hyperlipidemic rats .

Structure-Activity Relationship (SAR)

The effectiveness of 3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can be attributed to its structural components. The presence of naphthamide and dimethylphenyl groups appears to enhance its interaction with biological targets involved in neuroprotection and lipid metabolism. Further studies are needed to delineate the specific mechanisms through which these structural features confer biological activity.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique features include:

  • Naphthylamide group : Enhances aromatic stacking interactions in target binding.
  • 3,4-Dimethylphenyl group : Modulates electron density and lipophilicity.

Comparison Table

Compound Name Substituents (Position 3) Substituents (Position 2) Key Activity/Application Reference
Target Compound 1-Naphthamido N-(3,4-Dimethylphenyl) Hypothesized enzyme inhibition
N-(3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide Tetrahydroacridin-amino-propyl Benzofuran-2-carboxamide Acetylcholinesterase inhibition (Alzheimer’s)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dimethylaminopropyl, Fluorophenyl Carboxamide Pharmacopeial standard (unspecified)
3-(2-Chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide Chloroacetamido N-(3,4-Dimethoxyphenyl) Synthetic intermediate (potential antimicrobial)

Pharmacological and Physicochemical Insights

Structure-Activity Relationships (SAR)

  • Naphthyl vs.
  • Dimethylphenyl vs. Dimethoxyphenyl : The 3,4-dimethylphenyl group (target) increases hydrophobicity compared to the electron-rich 3,4-dimethoxyphenyl group in ’s compound, which may alter membrane permeability .
  • Chloroacetamido vs.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be higher than ’s analog (C19H17ClN2O5, MW 388.8 ), suggesting reduced bioavailability.
  • logP : Predicted to be higher than dimethoxy-substituted analogs due to the hydrophobic dimethylphenyl group.

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